molecular formula C7H4F2O3 B068970 2,4-Difluoro-6-hydroxybenzoic acid CAS No. 189283-54-3

2,4-Difluoro-6-hydroxybenzoic acid

Cat. No.: B068970
CAS No.: 189283-54-3
M. Wt: 174.1 g/mol
InChI Key: DHJRFSOFNFQKJE-UHFFFAOYSA-N
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Description

Alpha-bisabolol, also known as levomenol, is a natural monocyclic sesquiterpene alcohol. It is a colorless, viscous oil primarily found in the essential oil of German chamomile (Matricaria recutita) and Myoporum crassifolium. This compound is renowned for its soothing, anti-inflammatory, and antimicrobial properties, making it a popular ingredient in cosmetics and pharmaceuticals .

Scientific Research Applications

Alpha-bisabolol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other sesquiterpenes and terpenoids.

    Biology: Studied for its role in plant defense mechanisms and its effects on microbial growth.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Widely used in cosmetics for its soothing and skin-healing properties.

Safety and Hazards

The compound is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and using the substance only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-bisabolol can be synthesized through several methods. One common synthetic route involves the cyclization of farnesol, a sesquiterpene alcohol, under acidic conditions. This process typically uses a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the cyclization reaction .

Industrial Production Methods

In industrial settings, alpha-bisabolol is often extracted from natural sources like chamomile oil. The extraction process involves steam distillation, where the essential oil is separated from the plant material. The oil is then subjected to fractional distillation to isolate alpha-bisabolol. Synthetic production is also employed, particularly when high purity and large quantities are required .

Chemical Reactions Analysis

Types of Reactions

Alpha-bisabolol undergoes various chemical reactions, including:

    Oxidation: Alpha-bisabolol can be oxidized to form bisabolone, a ketone derivative. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of alpha-bisabolol can yield bisabolol derivatives with altered functional groups. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Alpha-bisabolol can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed

Comparison with Similar Compounds

Alpha-bisabolol is often compared with other sesquiterpene alcohols such as:

Alpha-bisabolol stands out due to its high efficacy in soothing skin and its potent antimicrobial and anti-inflammatory properties, making it a preferred choice in many formulations .

Properties

IUPAC Name

2,4-difluoro-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJRFSOFNFQKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622557
Record name 2,4-Difluoro-6-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189283-54-3
Record name 2,4-Difluoro-6-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluoro-6-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.76 g (0.01 mole) of 2,4,6-trifluorobenzoic acid, 1.62 g (0.04 mole) of powdery 99% sodium hydroxide and 20 ml of 1-methyl-2-pyrrolidone were fed into a 100-ml four-necked flask provided with a thermometer, a stirrer and a reflux condenser. The mixture was stirred at 130° C. for 3 hours to give rise to a reaction. Then, the same post-treatment as in Example 2 was conducted to obtain 1.47 g of 4,6-difluorosalicylic acid. The isolated yield was 84.3% relative to the 2,4,6-trifluorobenzoic acid used.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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